O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate is a chemical compound with significant relevance in research and pharmaceutical applications. Its molecular formula is , and it has a molecular weight of 312.40 g/mol. The compound is characterized by its spirocyclic structure, which contributes to its unique chemical properties and potential biological activities. Typically, it is available in a purity of around 95% for research purposes.
O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. This class of compounds often exhibits diverse biological activities, making them valuable in medicinal chemistry and drug development .
The synthesis of O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate typically involves several steps starting from readily available precursors. The process generally includes:
Technical details regarding specific reagents and reaction conditions are often proprietary or detailed in patent literature .
The molecular structure of O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate can be represented using various structural notations:
InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(6-8-17-9-7-16)11-18(12)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3/t12-/m1/s1
CCOC(=O)C1CC2(CCNCC2)CN1C(=O)OC(C)(C)C
These notations provide insights into the connectivity and spatial arrangement of atoms within the molecule.
The compound's data includes:
O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications or investigating its reactivity under different conditions .
Potential mechanisms may include:
Further studies would be necessary to elucidate the exact mechanisms and biological targets involved .
The physical properties of O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate include:
The chemical properties are characterized by:
Data on these properties is crucial for handling and application in research settings .
O2-tert-butyl O3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate has potential applications in various scientific fields:
Research into this compound continues to explore its full potential in these areas as well as others yet to be discovered .
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2